![molecular formula C18H14FN3OS B2560420 2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536711-68-9](/img/structure/B2560420.png)
2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized using indole-2-carboxylic derivatives as starting materials .Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) . It also contains a fluorophenyl group and an ethylsulfanyl group attached to the indole nucleus.Applications De Recherche Scientifique
Quantitative Imaging of Serotonin Receptors
One of the applications of compounds related to the one you mentioned involves quantitative imaging of serotonin (5-HT1A) receptors. A study developed a method for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers using a radioligand, which is a different compound but serves a similar purpose in neuroscience research. This method allows for the visualization and quantification of receptor distribution, providing insights into various neurological conditions (Passchier et al., 2000).
Metabolism and Disposition Studies
Another application area is the study of metabolism and disposition of compounds that act on the central nervous system, such as GABA type A receptor partial agonists. Research in this area focuses on understanding how these compounds are metabolized and eliminated from the body, which is crucial for the development of new therapeutic drugs. One study elucidated the metabolism and disposition of a novel compound in humans, highlighting the importance of such research in drug development (Shaffer et al., 2008).
Investigation of Carcinogenic Compounds
Research also extends to the investigation of carcinogenic compounds in food and the environment. One study measured the levels of heterocyclic amines, compounds similar in structure to the one you mentioned, in human urine. These compounds are known carcinogens, and their presence in the human body is linked to exposure through diet. This research is critical for assessing human exposure to carcinogens and informing public health policies (Ushiyama et al., 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-2-24-18-21-15-13-5-3-4-6-14(13)20-16(15)17(23)22(18)12-9-7-11(19)8-10-12/h3-10,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQKCZJZYXFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)
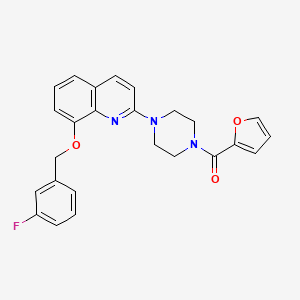
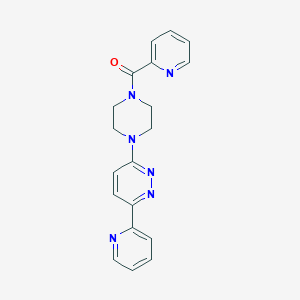
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)

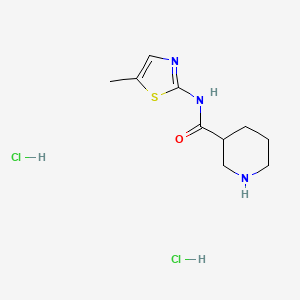
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)
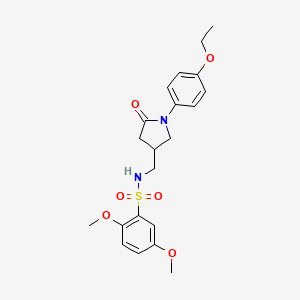
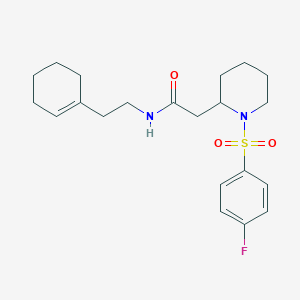
![1-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2560351.png)
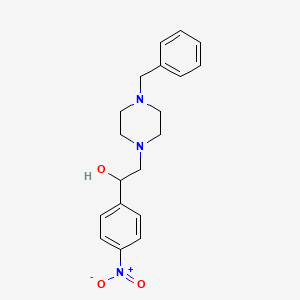
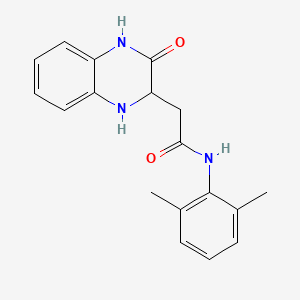
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)
![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)